4-(((5-Methylisoxazol-3-yl)methyl)amino)benzonitrile

Catalog No.
S16159889
CAS No.
M.F
C12H11N3O
M. Wt
213.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(((5-Methylisoxazol-3-yl)methyl)amino)benzonitri...

Product Name

4-(((5-Methylisoxazol-3-yl)methyl)amino)benzonitrile

IUPAC Name

4-[(5-methyl-1,2-oxazol-3-yl)methylamino]benzonitrile

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

InChI

InChI=1S/C12H11N3O/c1-9-6-12(15-16-9)8-14-11-4-2-10(7-13)3-5-11/h2-6,14H,8H2,1H3

InChI Key

RYYPXSBECXXZOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)CNC2=CC=C(C=C2)C#N

4-(((5-Methylisoxazol-3-yl)methyl)amino)benzonitrile is an organic compound characterized by the presence of a benzonitrile moiety linked to a 5-methylisoxazole group via a methylamino bridge. This compound exhibits unique structural features that contribute to its chemical behavior and biological properties. The molecular formula of this compound is C13_{13}H12_{12}N4_{4}O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms within its structure.

, including:

  • Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding oxides.
  • Reduction: The compound can undergo reduction using agents such as lithium aluminum hydride, which may yield amines or alcohols as products.
  • Substitution Reactions: Nucleophilic substitution can occur at the benzonitrile group, particularly under basic conditions with reagents like sodium hydride in polar aprotic solvents.

These reactions highlight the compound's versatility in synthetic organic chemistry and potential for further functionalization.

Research indicates that compounds containing isoxazole rings, including 4-(((5-Methylisoxazol-3-yl)methyl)amino)benzonitrile, often exhibit significant biological activities. Isoxazole derivatives have been studied for their potential as anti-inflammatory, antimicrobial, and anticancer agents. Specific studies have shown that isoxazole-containing compounds can inhibit certain enzymes and biological pathways relevant to disease processes .

The synthesis of 4-(((5-Methylisoxazol-3-yl)methyl)amino)benzonitrile typically involves multi-step synthetic routes. A common method includes:

  • Formation of the 5-Methylisoxazole Derivative: The starting material is often synthesized from commercially available precursors through cyclization reactions.
  • Coupling Reaction: The 5-methylisoxazole derivative is then reacted with a suitable benzonitrile derivative in the presence of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) at elevated temperatures to facilitate the formation of the desired product.

This multi-step synthesis allows for the introduction of various functional groups, enhancing the compound's potential applications.

4-(((5-Methylisoxazol-3-yl)methyl)amino)benzonitrile has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new therapeutic agents targeting inflammatory diseases or cancers.
  • Research: The compound can be utilized in studies exploring enzyme inhibition or as a probe in biological assays due to its unique structural features.

Interaction studies involving 4-(((5-Methylisoxazol-3-yl)methyl)amino)benzonitrile have focused on its binding affinity with various biological targets. For instance, molecular docking studies can help elucidate how this compound interacts with specific proteins or enzymes implicated in disease mechanisms. Such studies are crucial for understanding its potential therapeutic effects and guiding further drug development efforts .

Several compounds share structural similarities with 4-(((5-Methylisoxazol-3-yl)methyl)amino)benzonitrile. These include:

  • 2-(5-Methylisoxazol-3-yl)benzonitrile: Lacks the amino group but retains the isoxazole and benzonitrile moieties.
  • N-(5-Methylisoxazol-3-yl)-4-(dimethylamino)benzene sulfonamide: Contains a sulfonamide group, which may enhance solubility and biological activity.
  • (E)-4-(dimethylaminobenzylidene)-N-(5-methylisoxazol-3-yl)benzene sulfonamide: Features a Schiff base structure that may exhibit different reactivity profiles.

Comparison Table

Compound NameStructural FeaturesBiological Activity
4-(((5-Methylisoxazol-3-yl)methyl)amino)benzonitrileBenzonitrile + 5-methylisoxazolePotential anti-inflammatory and anticancer
2-(5-Methylisoxazol-3-yl)benzonitrileBenzonitrile + 5-methylisoxazoleModerate anti-inflammatory
N-(5-Methylisoxazol-3-yl)-4-(dimethylamino)benzene sulfonamideSulfonamide + 5-methylisoxazoleEnhanced solubility; potential antimicrobial
(E)-4-(dimethylaminobenzylidene)-N-(5-methylisoxazol-3-yl)benzene sulfonamideSchiff base + 5-methylisoxazolePotential enzyme inhibitor

The unique combination of functional groups in 4-(((5-Methylisoxazol-3-yl)methyl)amino)benzonitrile distinguishes it from these similar compounds, potentially leading to unique pharmacological properties and applications in medicinal chemistry.

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

213.090211983 g/mol

Monoisotopic Mass

213.090211983 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-15

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